![molecular formula C17H16N4OS B14171591 N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide CAS No. 667406-95-3](/img/structure/B14171591.png)
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the triazole ring, along with the benzamide moiety, contributes to the compound’s unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . The product is then isolated by column chromatography using chloroform–ethyl acetate (9:1) as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group of 1,2,4-triazine is substituted by the 1,2,4-triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, chloroform–ethyl acetate (9:1) for column chromatography.
Oxidation and Reduction:
Major Products Formed
The major product formed from the nucleophilic substitution reaction is the functionalized pyridine derivative, where the 1,2,4-triazine ring is transformed into a pyridine ring while retaining the methylsulfanyl group .
Applications De Recherche Scientifique
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential antiviral, antibacterial, and anticancer activities.
Agriculture: 1,2,4-Triazole derivatives are used as corrosion inhibitors and biologically active compounds in agriculture.
Pharmacology: The compound is studied for its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with molecular targets and pathways in biological systems. The triazole ring can bind to various enzymes and receptors, exhibiting multidirectional biological activity
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to the presence of both the triazole and benzamide moieties, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
667406-95-3 |
|---|---|
Formule moléculaire |
C17H16N4OS |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4OS/c1-21-15(19-20-17(21)23-2)13-9-6-10-14(11-13)18-16(22)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,18,22) |
Clé InChI |
LQEIQESQQCQWIC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Solubilité |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane}](/img/structure/B14171509.png)
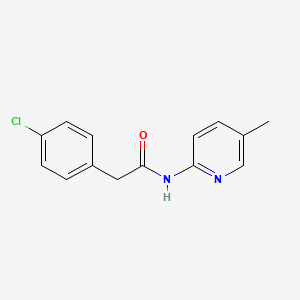
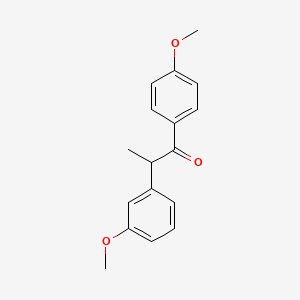
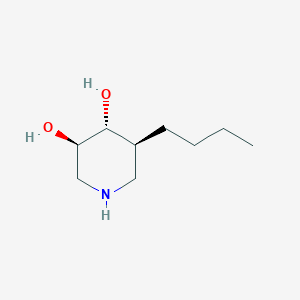
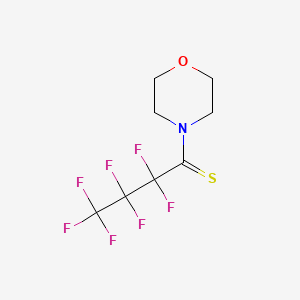
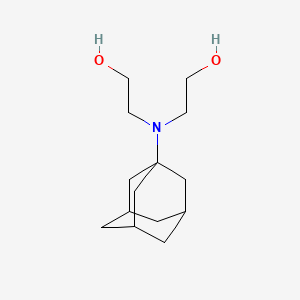
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

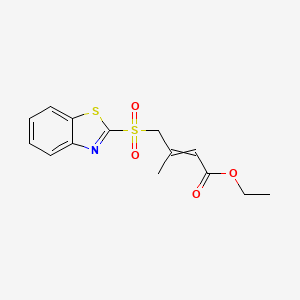
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

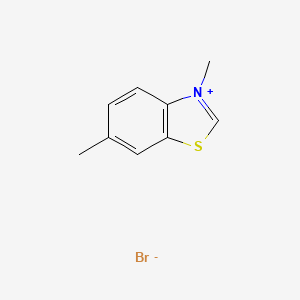
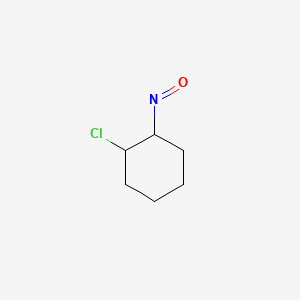
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
